N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide hydrochloride
Description
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Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S.ClH/c1-19-10-15-23-24(18-19)32-26(27-23)29(17-7-16-28(2)3)25(30)20-11-13-22(14-12-20)31-21-8-5-4-6-9-21;/h4-6,8-15,18H,7,16-17H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELFEWFLFFKOIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interaction with biological targets, and relevant research findings.
- Molecular Formula : C₁₈H₃₁ClN₃O₂S
- Molecular Weight : 389.9 g/mol
- CAS Number : 1216545-54-8
The biological activity of this compound is primarily attributed to its structural components, which include a dimethylamino group, a benzo[d]thiazole moiety, and a phenoxybenzamide structure. These features may influence various biochemical pathways:
- Enzyme Interaction : The compound has been shown to interact with specific enzymes, potentially modulating their activity. For instance, the benzo[d]thiazole component is known for its ability to affect enzyme kinetics and cellular signaling pathways.
- Receptor Binding : Molecular docking studies suggest that this compound can bind to certain receptors involved in disease processes, which may lead to therapeutic effects.
- Gene Expression Modulation : Research indicates that the compound may influence gene expression related to inflammatory responses and cellular metabolism.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamide | Contains piperidine moiety | Anti-inflammatory activity |
| 6-Methylbenzothiazole | Simple thiazole derivative | Antimicrobial properties |
| Benzamide derivatives | General class with carboxamide group | Diverse biological activities |
This table illustrates how structural modifications can lead to varying degrees of biological activity among similar compounds.
Case Studies and Research Findings
- Antimicrobial Activity : A study highlighted the antimicrobial potential of this compound against several bacterial strains. The compound exhibited significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Properties : Research has indicated that this compound can reduce inflammation markers in vitro. In cellular models, it was observed to lower the levels of pro-inflammatory cytokines, indicating a mechanism that could be exploited for treating inflammatory diseases .
- Cellular Effects : In vitro studies demonstrated that the compound influences cell signaling pathways related to apoptosis and cell survival. By modulating these pathways, it may have applications in cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide hydrochloride, and how can reaction conditions be standardized to improve yield?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the formation of the benzo[d]thiazol core, followed by sequential amidation and alkylation. Key steps include:
- Amide coupling : Use of coupling agents like HBTU or BOP in THF or DMF under inert atmospheres to link the dimethylaminopropyl and benzamide moieties .
- Purification : Recrystallization (e.g., using ethanol/water mixtures) or silica gel chromatography (eluent: 5-10% MeOH in DCM) to achieve >95% purity. Monitor progress via TLC (Rf ~0.3 in EtOAc/hexane) .
- Yield optimization : Adjusting stoichiometry (1.2:1 molar ratio of amine to acid) and temperature (60–80°C for amidation) improves yields to 60–75% .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substituent positions (e.g., dimethylamino protons at δ 2.2–2.5 ppm; aromatic protons in benzo[d]thiazole at δ 7.1–7.8 ppm) .
- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect impurities (e.g., unreacted starting materials) .
- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ at m/z ~450–500) .
Q. How can researchers mitigate common challenges in synthesizing this compound, such as byproduct formation or low solubility?
- Methodological Answer :
- Byproduct control : Use scavengers (e.g., molecular sieves) during amidation to absorb excess reagents. Optimize reaction time (12–24 hrs) to minimize side reactions .
- Solubility enhancement : Employ polar aprotic solvents (DMF, DMSO) for reactions; for biological assays, prepare stock solutions in DMSO (10 mM) followed by dilution in buffer .
Advanced Research Questions
Q. What biological targets or mechanisms are associated with this compound, and how can its activity be validated in kinase inhibition assays?
- Methodological Answer :
- Target hypothesis : Structural analogs inhibit kinases (e.g., EGFR or MAPK) via competitive binding to ATP pockets. Docking studies (AutoDock Vina) predict binding affinities (ΔG ~−9.5 kcal/mol) .
- Validation assays :
- In vitro kinase assays : Use recombinant kinases (e.g., EGFR) with ATPγS substrate; measure IC50 via luminescence (typical range: 0.5–5 µM) .
- Cell-based assays : Test antiproliferative activity in cancer lines (e.g., A549) using MTT assays (48–72 hr exposure; IC50 ~10–50 µM) .
Q. How do structural modifications (e.g., halogen substitution, morpholine vs. dimethylamino groups) impact the compound’s bioactivity and pharmacokinetics?
- Methodological Answer :
- SAR studies : Replace dimethylamino with morpholine to enhance solubility (logP reduction from 3.2 to 2.8) but reduce CNS penetration. Fluorine substitution (para-position on benzamide) increases metabolic stability (t1/2 from 2.1 to 4.3 hrs in microsomes) .
- PK profiling : Conduct in vivo studies (rodents) with LC-MS/MS quantification. Key parameters: Cmax (~1.2 µg/mL), AUC0–24h (~15 µg·h/mL) .
Q. What experimental strategies can resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
